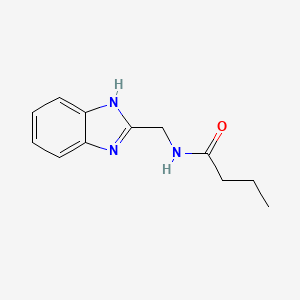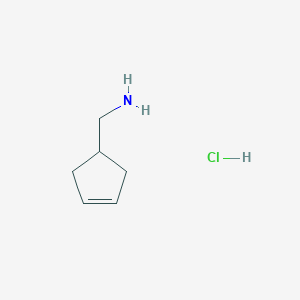
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine
説明
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyridazine ring substituted with a benzylsulfanyl group and a pyridin-3-yl group, makes it an interesting subject for study in pharmaceuticals, organic electronics, and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine typically involves the reaction of pyridazine derivatives with benzylsulfanyl and pyridin-3-yl groups under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridazine derivative reacts with a benzylsulfanyl reagent in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
化学反応の分析
Types of Reactions
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted pyridazines .
科学的研究の応用
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic electronic materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Benzylsulfanyl-6-pyridin-2-ylpyridazine
- 3-Benzylsulfanyl-6-pyridin-4-ylpyridazine
- 3-Benzylsulfanyl-6-pyridin-5-ylpyridazine
Uniqueness
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
特性
IUPAC Name |
3-benzylsulfanyl-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-2-5-13(6-3-1)12-20-16-9-8-15(18-19-16)14-7-4-10-17-11-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXLRPNMQZSJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327668 | |
| Record name | 3-benzylsulfanyl-6-pyridin-3-ylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872701-37-6 | |
| Record name | 3-benzylsulfanyl-6-pyridin-3-ylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


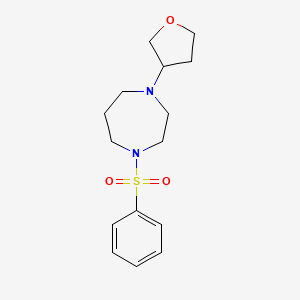

![6-phenyl-2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2965358.png)
![2-[(2,5-Dichlorophenyl)amino]acetohydrazide](/img/structure/B2965359.png)
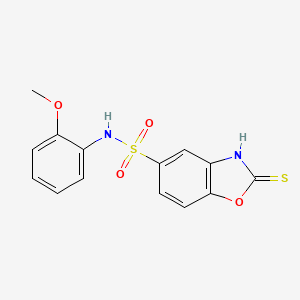
![N-benzyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2965365.png)
![1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2965366.png)
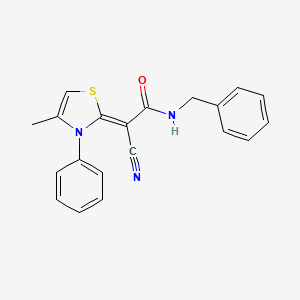
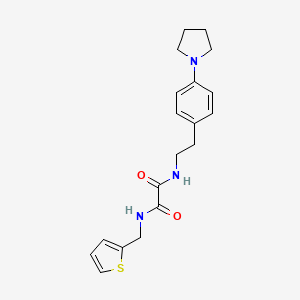
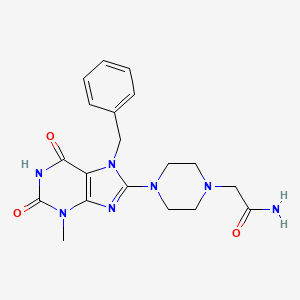
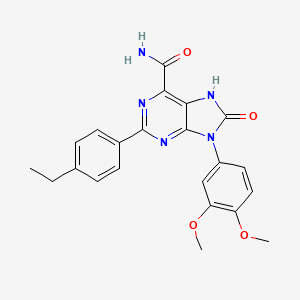
![4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2965374.png)
